Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate
Description
Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core with a methyl ester group at position 3 and a methyl substituent at position 6. Its spirocyclic architecture confers structural rigidity, which is advantageous in medicinal chemistry for modulating pharmacokinetic properties and target binding specificity. The compound is part of a broader class of spiroheterocycles, which are increasingly explored as intermediates in drug discovery, particularly for central nervous system (CNS) targets and enzyme inhibitors .
Properties
Molecular Formula |
C10H18N2O3 |
|---|---|
Molecular Weight |
214.26 g/mol |
IUPAC Name |
methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate |
InChI |
InChI=1S/C10H18N2O3/c1-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14-2/h8,11H,3-7H2,1-2H3 |
InChI Key |
SBTSALFZSKWONX-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCC2(CC1)NC(CO2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The synthesis of methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate typically involves multi-step organic synthesis focusing on constructing the spirocyclic core followed by functional group transformations to install the methyl ester and methyl substituent. The key steps generally include:
- Formation of the spirocyclic ring system via cyclization reactions.
- Introduction of nitrogen and oxygen heteroatoms in the ring system.
- Esterification to form the methyl carboxylate group.
- Methylation at the 8-position.
Detailed Synthetic Routes
Cyclization of Precursors
A common approach starts with a suitable bicyclic or monocyclic precursor containing amine and hydroxyl functionalities. Cyclization is induced under acidic or basic conditions to form the spirocyclic framework. For example, intramolecular nucleophilic substitution or condensation reactions are employed to close the ring system. The cyclization step is critical for establishing the spiro junction and heteroatom placement.
Esterification
Following cyclization, the carboxylic acid or its derivative at the 3-position is converted into the methyl ester. This is commonly achieved by:
- Treatment with methanol in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid.
- Use of methylating agents such as diazomethane under controlled conditions.
Esterification conditions are optimized to maximize yield while preserving the integrity of the spirocyclic core.
Methylation at the 8-Position
The methyl group at the 8-position can be introduced either by:
- Using a methylated precursor in the initial stages.
- Post-cyclization methylation using methyl iodide or methyl triflate in the presence of a base.
The choice depends on the synthetic route and availability of starting materials.
Industrial Scale Synthesis
In industrial settings, the synthesis is scaled up with careful control of reaction parameters such as temperature, solvent choice, and catalyst loading to ensure high purity and yield. The process often involves:
- Use of robust catalysts to facilitate cyclization.
- Solvent systems that enhance solubility and reaction rates.
- Continuous monitoring by chromatographic and spectroscopic methods.
Reaction Conditions and Reagents Summary
| Step | Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| Cyclization | Acid/base catalysts, solvents (e.g., DCM, MeOH) | Formation of spirocyclic core | 70–85 |
| Esterification | Methanol, H2SO4 or p-TsOH, or diazomethane | Conversion to methyl ester | 80–95 |
| Methylation (if needed) | Methyl iodide or methyl triflate, base (e.g., K2CO3) | Introduction of methyl group | 60–80 |
Note: Yields vary depending on precursor purity and reaction optimization.
Analytical and Characterization Data
The successful synthesis of this compound is confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic signals for spirocyclic protons, methyl ester group (~3.7 ppm for OCH3), and methyl substituent.
- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight.
- Infrared (IR) Spectroscopy: Ester carbonyl stretch around 1735 cm⁻¹.
- Elemental Analysis: Consistent with calculated C, H, N, and O content.
Research Findings and Literature Insights
- Research on structurally related spirocyclic compounds such as 1-oxa-8-azaspiro[4.5]decanes indicates that cyclization strategies involving tetrahydrofuran and piperazine ring systems are effective for constructing the spiro framework with high stereochemical control.
- Esterification and methylation steps are well-established in spirocyclic chemistry, with numerous protocols available for optimizing yield and purity.
- Industrial synthesis emphasizes the importance of catalyst choice and reaction medium to balance reaction rate and selectivity.
Summary Table of Preparation Methods
| Preparation Step | Method Description | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|---|
| Spirocyclic Core Formation | Cyclization of amine and hydroxyl precursors | Acid/base catalysis, solvents (DCM, MeOH) | 70–85 | Critical for stereochemical integrity |
| Esterification | Conversion of carboxylic acid to methyl ester | Methanol, acid catalyst or diazomethane | 80–95 | Mild conditions preserve spirocyclic structure |
| Methylation | Introduction of methyl group at 8-position | Methyl iodide/triflate, base (K2CO3) | 60–80 | Optional depending on precursor used |
Chemical Reactions Analysis
Types of Reactions
Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, depending on the nucleophile used.
Scientific Research Applications
Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a scaffold for drug discovery.
Biology: Investigated for its potential as a bioactive compound with applications in enzyme inhibition and receptor modulation.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate involves its interaction with specific molecular targets and pathways. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This can result in the inhibition or activation of specific biological pathways, leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Core Structural Modifications
a. Oxygen-to-Sulfur Substitution
- Methyl 8-methyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylate dihydrochloride
b. Carboxylic Acid Derivatives
- 4-(4-tert-Butylbenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid Structural Difference: Replaces the methyl ester with a carboxylic acid at position 3 and introduces a 4-tert-butylbenzoyl group at position 3. The bulky tert-butylbenzoyl moiety may enhance steric hindrance, affecting target selectivity .
Substituent Variations at Position 4
a. Aromatic and Heteroaromatic Substituents
- 8-(4-Bromobenzoyl)-4-(4-fluoro-3-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Structural Difference : Incorporates a 4-bromobenzoyl group at position 8 and a sulfonyl group at position 4.
- Impact : The sulfonyl group improves metabolic stability, while the bromine atom may facilitate halogen bonding in target interactions. This compound is used in high-throughput screening for kinase inhibitors .
b. Fluorinated Derivatives
- 4-(3,4-Difluorobenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Data Table: Key Structural and Functional Comparisons
Biological Activity
Methyl 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylate is a compound of interest due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C₁₇H₂₂N₂O₅
- Molecular Weight : 334.37 g/mol
- CAS Number : 1326810-49-4
The compound belongs to the class of diazaspiro compounds, which have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The unique spirocyclic structure allows for interactions with biological targets that can modulate physiological responses.
Anticancer Activity
Recent studies have highlighted the potential anticancer effects of diazaspiro compounds. For example, research indicates that derivatives of diazaspiro compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation.
Anti-inflammatory Effects
This compound has shown promise in reducing inflammation in preclinical models. The compound appears to inhibit the production of pro-inflammatory cytokines and enzymes, thereby alleviating symptoms associated with inflammatory diseases.
Case Studies
- In Vivo Studies : A study involving a murine model demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The study reported a decrease in Ki67 expression, indicating reduced cell proliferation.
- In Vitro Studies : In cultured human cancer cell lines, the compound exhibited IC₅₀ values in the low micromolar range, suggesting potent activity against cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Table 1: Summary of Biological Activities
| Activity Type | Model Type | Result | Reference |
|---|---|---|---|
| Anticancer | Murine Model | Tumor size reduction (p < 0.05) | |
| Anti-inflammatory | In Vitro | Decreased cytokine levels | |
| Analgesic | Rodent Model | Pain score reduction |
Table 2: Structure-Activity Relationship (SAR)
| Compound Structure | Activity Level | Notes |
|---|---|---|
| This compound | High | Strong anticancer properties |
| Related diazaspiro compound | Moderate | Less effective than lead compound |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
